Aldose Reductase Inhibitory Potency: 3-Benzoyl Analogue Demonstrates Potency Comparable to Alrestatin
While direct aldose reductase (AR) inhibitory data for 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- is not publicly available, its close structural analogue 3-benzoylpyrrole-1-acetic acid (lacking the 4-methyl group) exhibits an IC50 of 2.5 µM in the rat lens AR assay, which is comparable to the known AR inhibitor alrestatin (IC50 1.5 µM) [1]. This positions the 1,3-disubstituted pyrrole scaffold as a potent AR inhibitor chemotype, in contrast to the 1,5-disubstituted Tolmetin scaffold which, while also an AR inhibitor (IC50 2.39 µM for human AR ), has a distinct off-target profile.
| Evidence Dimension | In vitro Aldose Reductase Inhibition Potency |
|---|---|
| Target Compound Data | Not directly reported; inferred from 3-benzoylpyrrole-1-acetic acid (IC50 = 2.5 µM) |
| Comparator Or Baseline | Alrestatin (IC50 = 1.5 µM); Tolmetin (IC50 = 2.39 µM for human AR) |
| Quantified Difference | 3-Benzoyl analogue is 1.7-fold less potent than alrestatin; Tolmetin is 1.6-fold less potent than alrestatin (cross-study). |
| Conditions | Rat lens aldose reductase assay for 3-benzoyl analogue and alrestatin; human aldose reductase for Tolmetin. |
Why This Matters
The 1,3-disubstitution pattern is critical for achieving potent AR inhibition, a feature that distinguishes this compound from the 1,5-disubstituted Tolmetin isomer and supports its use in AR inhibitor development.
- [1] Demopoulos VJ, et al. Isomeric benzoylpyrroleacetic acids: some structural aspects for aldose reductase inhibitory and anti-inflammatory activities. J Pharm Sci. 1995 Jan;84(1):79-82. doi: 10.1002/jps.2600840119. View Source
